N-diazo-2,4-dinitrobenzenesulfonamide
CAS No.: 920756-43-0
Cat. No.: VC16957627
Molecular Formula: C6H3N5O6S
Molecular Weight: 273.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 920756-43-0 |
---|---|
Molecular Formula | C6H3N5O6S |
Molecular Weight | 273.19 g/mol |
IUPAC Name | N-diazo-2,4-dinitrobenzenesulfonamide |
Standard InChI | InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H |
Standard InChI Key | OGVDLNBGQBMNDK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Diazo-2,4-dinitrobenzenesulfonamide comprises a benzene ring substituted with two nitro groups at the 2- and 4-positions, a sulfonamide group at the 1-position, and a diazo group (–N) linked to the sulfonamide nitrogen. The electron-withdrawing nitro groups significantly polarize the aromatic ring, enhancing the electrophilicity of the diazo moiety. This electronic configuration facilitates nucleophilic attack and carbene generation under thermal or photochemical conditions .
Table 1: Key Physicochemical Parameters of N-Diazo-2,4-Dinitrobenzenesulfonamide
Synthetic Methodologies
General Synthesis of Diazo Compounds
The synthesis of diazo derivatives typically involves diazotization reactions, where primary amines react with nitrous acid (HNO) to form diazonium salts. For example, Ali and Adnan (2022) demonstrated the preparation of azo compounds via diazotization of 4-methoxy-2-nitroaniline, followed by coupling with 4-hydroxybenzoic acid . This two-step process—diazonium salt formation and subsequent nucleophilic substitution—provides a template for synthesizing N-diazo-2,4-dinitrobenzenesulfonamide.
Stepwise Reaction Pathway
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Diazotization:
Treatment of 2,4-dinitrobenzenesulfonamide with sodium nitrite (NaNO) in acidic media (e.g., HCl) generates the corresponding diazonium salt. -
Stabilization:
The diazonium salt is stabilized at low temperatures (0–5°C) to prevent premature decomposition .
Challenges in Nitration and Sulfonylation
Introducing nitro groups to the benzene ring requires careful control of reaction conditions to avoid over-nitration. Patent US8119679B2 highlights the use of mixed acids (HNO/HSO) for regioselective nitration of imidazole derivatives . Similarly, sulfonamide incorporation likely involves sulfonation of aniline precursors followed by amidation.
Reactivity and Functional Transformations
Carbene Generation
Upon thermal or photochemical activation, the diazo group in N-diazo-2,4-dinitrobenzenesulfonamide decomposes to release nitrogen gas (N) and generate a reactive carbene intermediate:
Carbenes participate in insertion reactions with C–H bonds, enabling carbon-carbon bond formation. This reactivity is exploited in polymer cross-linking and heterocycle synthesis .
Nucleophilic Substitution
The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the meta and para positions relative to the nitro groups. For instance, hydroxide or amine nucleophiles may displace leaving groups under mild conditions, yielding functionalized derivatives .
Comparative Analysis of Diazo/Nitroaromatic Systems
Table 2: Comparison of Key Diazo and Nitroaromatic Compounds
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